

# 8-Fluoro-1-tetralone chemical properties and structure

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## Compound of Interest

Compound Name: 8-Fluoro-1-tetralone

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## 8-Fluoro-1-tetralone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and potential applications of **8-Fluoro-1-tetralone**. Due to the limited availability of specific experimental data for this particular isomer, this guide leverages information on the parent compound, 1-tetralone, and other fluorinated analogues to provide a comprehensive understanding.

## Chemical Properties and Structure

**8-Fluoro-1-tetralone** is a fluorinated derivative of 1-tetralone. The introduction of a fluorine atom at the 8-position of the aromatic ring is expected to significantly influence its chemical and biological properties. Fluorine's high electronegativity can alter the electron density of the aromatic system, impacting its reactivity and interaction with biological targets.<sup>[1][2]</sup>

Table 1: Comparison of Physicochemical Properties

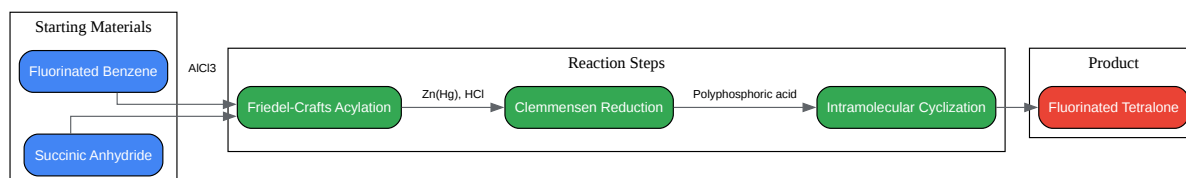
Property	1-Tetralone	7-Fluoro-1-tetralone	8-Fluoro-1-tetralone
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O[3][4]	C <sub>10</sub> H <sub>9</sub> FO[5]	C <sub>10</sub> H <sub>9</sub> FO
Molecular Weight	146.19 g/mol [3][4]	164.18 g/mol [5]	164.18 g/mol
Melting Point	5-8 °C[6]	62-68 °C[5]	Data not available
Boiling Point	255-257 °C[3]	Data not available	Data not available
Appearance	Colorless to pale yellow liquid[7]	White to off-white crystals[5]	Data not available
Solubility	Insoluble in water; soluble in organic solvents[3][7]	Data not available	Data not available
CAS Number	529-34-0[3]	2840-44-0[5]	628731-58-8

The structure of **8-Fluoro-1-tetralone** consists of a dihydronaphthalenone core with a fluorine atom substituted at the C8 position. The presence of the electron-withdrawing fluorine atom on the benzene ring is anticipated to influence the chemical shifts observed in its NMR spectra and the vibrational frequencies in its IR spectrum.

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **8-Fluoro-1-tetralone** is not readily available in the published literature. However, general synthetic strategies for producing fluorinated tetralones can be adapted. A common approach involves the intramolecular Friedel-Crafts acylation of a corresponding 4-arylbutyric acid.

General Synthetic Workflow for Fluorinated Tetralones:



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A general synthetic workflow for fluorinated tetralones.

#### Methodology for a Hypothesized Synthesis of **8-Fluoro-1-tetralone**:

- **Friedel-Crafts Acylation:** 2-Fluorotoluene would be reacted with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride ( $\text{AlCl}_3$ ) to yield 4-(2-fluoro-5-methylphenyl)-4-oxobutanoic acid.
- **Clemmensen Reduction:** The keto group of the resulting butanoic acid derivative would be reduced to a methylene group using a Clemmensen reduction (amalgamated zinc and hydrochloric acid) to give 4-(2-fluoro-5-methylphenyl)butanoic acid.
- **Intramolecular Friedel-Crafts Cyclization:** The resulting carboxylic acid would then be treated with a strong acid, such as polyphosphoric acid, to induce an intramolecular Friedel-Crafts acylation, leading to the formation of 8-Fluoro-5-methyl-1-tetralone. A similar pathway starting from a different fluorinated benzene derivative would be required to obtain **8-Fluoro-1-tetralone**.

## Spectroscopic Analysis

Specific spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, MS) for **8-Fluoro-1-tetralone** are not publicly available. However, based on the structure and data from related compounds, the following spectral characteristics can be predicted:

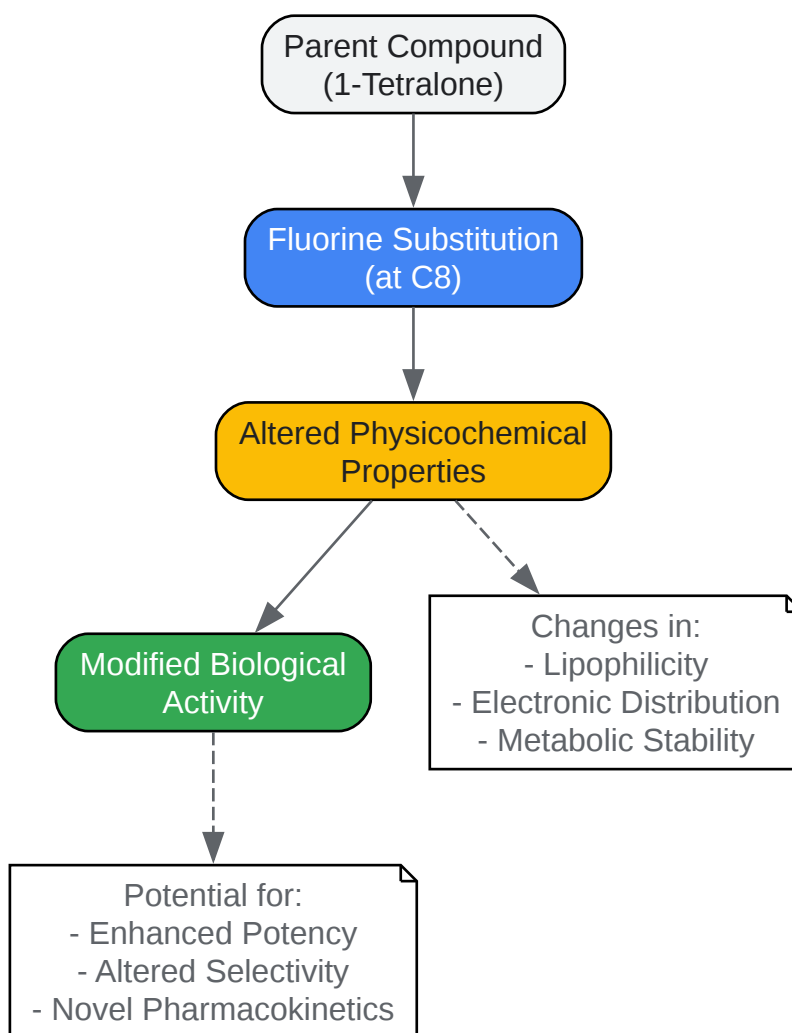
- $^1\text{H}$  NMR: The spectrum would show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. The aliphatic protons on the cyclohexanone ring would appear as multiplets in the upfield region.
- $^{13}\text{C}$  NMR: The carbon spectrum would display ten distinct signals. The carbonyl carbon would be observed in the downfield region (around 200 ppm). The fluorine-coupled carbon (C8) would show a characteristic doublet with a large coupling constant.
- IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be expected around 1680-1700  $\text{cm}^{-1}$ . C-F stretching vibrations would likely appear in the 1000-1300  $\text{cm}^{-1}$  region.
- Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of 164.18.

## Biological Activity and Signaling Pathways

While there is no specific information on the biological activity or signaling pathways of **8-Fluoro-1-tetralone**, the tetralone scaffold itself is present in a variety of biologically active natural products and synthetic compounds.<sup>[8]</sup> Tetralone derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antitumor, and effects on the central nervous system.<sup>[8]</sup>

The introduction of a fluorine atom can significantly modulate the biological activity of a molecule.<sup>[1][2]</sup> For instance, in the context of fluoroquinolone antibiotics, substitution at the 8-position has been shown to affect their antibacterial activity and photostability.<sup>[9]</sup> It is plausible that the fluorine atom in **8-Fluoro-1-tetralone** could enhance its binding to specific biological targets or alter its metabolic stability, potentially leading to novel pharmacological properties. Further research is required to elucidate the specific biological effects and mechanisms of action of this compound.

Logical Relationship of Fluorine Substitution to Biological Activity:



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Impact of fluorine substitution on compound properties.

## Conclusion

**8-Fluoro-1-tetralone** represents an intriguing yet understudied molecule. Based on the known properties of related tetralones and the predictable effects of fluorination, it holds potential as a valuable building block in medicinal chemistry and drug discovery. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers interested in pursuing studies on this and related fluorinated compounds.

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## References

- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 4. GSRS [precision.fda.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-Tetralone, 97% | Fisher Scientific [fishersci.ca]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
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